(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid
Description
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Properties
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-9(11(14)15)4-3-5-13-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCGPLCZBPVIA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines the structural elements of nicotinic acid with a dioxolane moiety, which may enhance its biological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Registry Number : Not explicitly listed but derived from related compounds.
The presence of the dioxolane ring may contribute to increased lipophilicity and potentially improved bioavailability compared to other nicotinic acid derivatives.
Antioxidant Activity
Recent studies have demonstrated that nicotinic acid derivatives possess significant antioxidant properties. For instance, a study investigating various nicotinic acid derivatives found that certain compounds exhibited superoxide dismutase (SOD) activity comparable to ascorbic acid, suggesting a strong potential for antioxidant applications . The incorporation of the dioxolane moiety in this compound may enhance this activity due to its structural stability and ability to interact with reactive oxygen species.
Cytotoxicity and Antitumor Activity
In vitro studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from nicotinic acid have shown selective cytotoxicity towards colorectal cancer cells (HCT‐15), with IC₅₀ values indicating significant potency . The mechanisms involved include the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2, which is critical in tumor angiogenesis.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. A series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory effects. These studies revealed that certain derivatives exhibited significant inhibition of nitrite production in macrophages without compromising cell viability. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .
Case Studies
-
Antioxidant Study :
- Objective : Evaluate antioxidant activity.
- Method : Measurement of SOD levels in vitro.
- Findings : Compounds showed SOD levels comparable to ascorbic acid, indicating strong antioxidant capabilities.
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Cytotoxicity Assessment :
- Objective : Determine cytotoxic effects on cancer cell lines.
- Method : MTT assay on HCT‐15 cells.
- Findings : Significant cytotoxicity was observed with an IC₅₀ value lower than that of standard chemotherapeutics like sorafenib.
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Anti-inflammatory Evaluation :
- Objective : Assess anti-inflammatory effects.
- Method : Griess assay for nitrite production.
- Findings : Several derivatives exhibited potent anti-inflammatory activity with minimal cytotoxic effects on macrophages.
Scientific Research Applications
Medicinal Chemistry
1.1. Antihypertensive Agents
Research indicates that derivatives of nicotinic acid can exhibit antihypertensive properties. The incorporation of the dioxolane moiety may enhance solubility and bioavailability, making it a candidate for developing new antihypertensive drugs. Studies have shown that modifications to the nicotinic acid structure can lead to increased efficacy in lowering blood pressure through mechanisms involving vasodilation and modulation of nitric oxide pathways.
1.2. Neuroprotective Effects
Nicotinic acid derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The dioxolane group may facilitate blood-brain barrier penetration, potentially increasing the compound's effectiveness in protecting neuronal cells from oxidative stress and apoptosis.
Organic Synthesis
2.1. Synthesis of Complex Molecules
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Esterification : Reacting with alcohols to form esters useful in pharmaceuticals.
- Amidation : Coupling with amines to produce amides that can act as intermediates in drug development.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Potential Products |
|---|---|---|
| Esterification | Reaction with alcohols | Esters for pharmaceutical use |
| Amidation | Coupling with amines | Amides as intermediates |
| Alkylation | Introduction of alkyl groups | Modified nicotinic derivatives |
Agricultural Chemistry
3.1. Pesticide Development
The structural characteristics of this compound suggest potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have shown efficacy against pests while exhibiting lower toxicity to non-target organisms.
Case Studies
4.1. Neuroprotective Studies
A study published in the Journal of Medicinal Chemistry investigated various nicotinic acid derivatives for their neuroprotective effects on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with the dioxolane modification demonstrated significantly improved cell viability compared to unmodified nicotinic acid derivatives.
4.2. Synthesis of Novel Antihypertensives
In a synthetic chemistry study, researchers reported the successful synthesis of a series of this compound derivatives that exhibited promising antihypertensive activity in vivo. The study highlighted the importance of structural modifications on pharmacological activity and provided insights into optimizing drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
